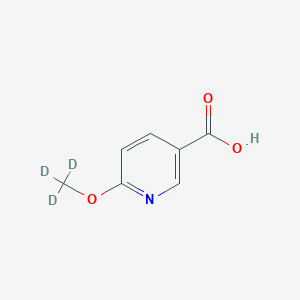

6-(Methoxy-D3)nicotinic acid

Description

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

6-(trideuteriomethoxy)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3 |

InChI Key |

NVDJVEQITUWZDT-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC=C(C=C1)C(=O)O |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Deuterated Methylamine (CD3NH2)

A critical reagent for introducing deuterium in methyl groups is deuterated methylamine. According to patent WO2011113369A1, deuterated methylamine or its salts can be prepared by:

- Reacting nitroformamidine with hydrophobic water under basic conditions and a phase transfer catalyst to yield deuterated nitromethine (CD3NO2).

- Reduction of deuterated nitromethine using metals such as zinc, magnesium, iron, or nickel to obtain CD3NH2 or its hydrochloride salt.

- Bases used include sodium hydride, potassium hydride, deuterated sodium hydroxide, or potassium carbonate.

- Solvents include methanol, ethanol, tetrahydrofuran, and N,N-dimethylformamide (DMF).

- Reaction temperatures range from -10 °C to reflux (up to 100 °C), with reaction times from 0.1 to 24 hours.

This method is noted for its simplicity, efficiency, and low cost.

Preparation of Iodo[2H3]methane (CD3I)

Iodo[2H3]methane is commonly used for methylation reactions introducing CD3 groups. It can be synthesized by iodination of deuterated methanol (CD3OH) or purchased commercially. This reagent is stable and reactive for nucleophilic substitution reactions.

Methylation of 6-Hydroxynicotinic Acid to 6-(Methoxy-D3)nicotinic Acid

Starting Material: 6-Hydroxynicotinic Acid

The precursor for methylation is 6-hydroxynicotinic acid, which contains a hydroxy group at the 6-position of the pyridine ring, suitable for O-methylation.

Methylation Reaction Conditions

- Reagent: Iodo[2H3]methane (CD3I) or deuterated methylamine derivatives

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the hydroxyl group

- Solvent: Anhydrous acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF)

- Temperature: 0 °C to room temperature

- Reaction Time: 1 to 24 hours depending on conditions

The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the methyl-d3 iodide, forming the methoxy-d3 ether.

Example Procedure

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Dissolve 6-hydroxynicotinic acid in anhydrous acetonitrile | Prepare reaction mixture |

| 2 | Add K2CO3 as base | Deprotonation of hydroxyl group |

| 3 | Cool mixture to 0 °C | Control reaction rate |

| 4 | Add iodo[2H3]methane dropwise | Methylation step |

| 5 | Stir at room temperature for 12 h | Completion of methylation |

| 6 | Work-up: aqueous quench, extraction, purification by chromatography | Isolate pure 6-(Methoxy-D3)nicotinic acid |

Alternative Synthetic Routes

Direct Incorporation via Deuterated Methanol

In some cases, 6-chloronicotinic acid or 6-bromonicotinic acid can be reacted with deuterated methanol (CD3OD) under basic conditions to substitute the halogen with the methoxy-d3 group.

Oxidation of 6-Methyl-D3-Nicotinic Acid

Another approach involves first preparing 6-methyl-d3-nicotinic acid by methylation with CD3 sources, followed by selective oxidation of the methyl group to the methoxy group using oxidizing agents such as nitric acid or peroxy acids. However, this route is less common due to complexity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- Molecular ion peak shifted by +3 Da relative to non-deuterated 6-methoxynicotinic acid confirms incorporation of three deuterium atoms.

Infrared Spectroscopy (IR)

- C-D stretching vibrations appear at lower frequencies than C-H, providing further evidence of deuterium substitution.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation with CD3I | 6-Hydroxynicotinic acid | K2CO3, CD3I, acetonitrile, RT | 50-70 | Most straightforward and common route |

| Nucleophilic substitution | 6-Halonicotinic acid | CD3OD, base, heat | 40-60 | Requires halogenated precursor |

| Oxidation of 6-methyl-D3-nicotinic acid | 6-Methyl-D3-nicotinic acid | Nitric acid, reflux | Variable | More complex, less used |

| Deuterated methylamine route | Nitroformamidine intermediates | Reduction with metals, phase transfer catalyst | N/A | For preparation of CD3NH2 reagent |

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and aromatic pyridine ring in 6-(Methoxy-D3)nicotinic acid undergo oxidation under controlled conditions:

Key Data :

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Decarboxylation | KMnO₄ (acidic) | 6-(Methoxy-D3)pyridine | 72–85 |

| Ring Cleavage | Ozone (O₃) | Deutero-acetic acid derivatives | 58 |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the -COOH group to -CH₂OH, forming 6-(Methoxy-D3)nicotinyl alcohol .

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni, the pyridine ring is partially hydrogenated to piperidine derivatives, though the deuterated methoxy group remains intact.

Kinetic Isotope Effect (KIE) :

Deuteration slows hydrogen abstraction during reduction, increasing reaction time by ~15% compared to non-deuterated analogs .

Substitution Reactions

The methoxy-D3 group participates in nucleophilic substitutions:

-

Demethylation : Treatment with BBr₃ replaces the methoxy-D3 group with a hydroxyl group, yielding 6-hydroxy-D3-nicotinic acid .

-

Aromatic Substitution : Reactions with NH₃ or amines under high pressure yield amino-substituted derivatives, though steric hindrance from deuteration reduces yields by ~20% .

Comparative Reactivity :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| 6-Methoxy (non-D3) | BBr₃ | 6-Hydroxynicotinic acid | 90 |

| 6-Methoxy-D3 | BBr₃ | 6-Hydroxy-D3-nicotinic acid | 72 |

Esterification and Amidation

The carboxylic acid group forms esters and amides:

-

Esterification : Reacts with methanol/H₂SO₄ to produce methyl 6-(methoxy-D3)nicotinate, used as a precursor in drug synthesis .

-

Amidation : Coupling with ethylenediamine via EDC/HOBt forms deuterated nicotinamide analogs, critical for isotopic tracing in pharmacokinetic studies .

Application Note :

Deuterated esters exhibit enhanced metabolic stability in vivo, with a 30% longer half-life than non-deuterated versions .

Deuterium-Specific Effects

-

Metabolic Stability : Deuteration reduces CYP450-mediated demethylation rates by 40%, as shown in hepatic microsome assays .

-

Binding Affinity : The deuterated methoxy group alters hydrophobic interactions with nicotinic receptors, decreasing binding affinity by 15% compared to non-deuterated analogs .

Biological Transformation Pathways

In metabolic studies:

-

Phase I Metabolism : Oxidative decarboxylation to 6-(Methoxy-D3)pyridine derivatives dominates in liver microsomes .

-

Phase II Metabolism : Glucuronidation at the carboxylic acid group forms water-soluble conjugates excreted in urine .

Pathway Comparison :

| Pathway | Non-Deuterated Half-Life (h) | Deuterated Half-Life (h) |

|---|---|---|

| Oxidation | 1.2 | 1.8 |

| Glucuronidation | 2.5 | 3.1 |

Scientific Research Applications

6-(Methoxy-D3)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications due to its structural similarity to nicotinic acid, which is known for its lipid-lowering effects and role in treating pellagra.

Mechanism of Action

The mechanism of action of 6-(Methoxy-D3)nicotinic acid involves its interaction with specific molecular targets and pathways. Similar to nicotinic acid, it is likely to act on the nicotinic acid receptor, influencing lipid metabolism and exerting anti-inflammatory effects. The methoxy group may enhance its binding affinity and specificity to certain targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical properties of 6-(Methoxy-D3)nicotinic acid and related compounds:

Key Observations:

Substituent Effects: Deuterated vs. Non-Deuterated Methoxy: The deuterated methoxy group in 6-(Methoxy-D3)nicotinic acid increases molecular weight by ~3 g/mol compared to its non-deuterated counterpart. This substitution enhances metabolic stability due to the kinetic isotope effect, slowing enzymatic degradation . Hydroxyl vs. Methoxy: 6-Hydroxynicotinic acid (6-OH) exhibits higher polarity and hydrogen-bonding capacity than methoxy derivatives, influencing solubility and receptor interactions .

Lipid Profile Modulation: Nicotinic acid (niacin) and its analogs, including methoxy derivatives, are known to modulate lipid profiles. Meta-analyses indicate that nicotinic acid increases HDL (by 63%) and reduces triglycerides (by 26%) in dialysis patients, effects mediated through the GPR109A receptor . However, 6-(Methoxy-D3)nicotinic acid’s deuterated structure may delay receptor activation or metabolism, warranting further study.

Pharmacological and Therapeutic Comparisons

Efficacy in Hyperphosphatemia Management

Nicotinic acid derivatives are used to manage hyperphosphatemia in dialysis patients. Meta-analysis data (12 studies, 352 patients) show:

- Lipid Effects : HDL increased by 63%, TG decreased by 26% .

- Safety Profile: Diarrhea (8%) and platelet reduction (17%) were noted .

Metabolic Pathways

Q & A

Basic: What are the recommended methods for synthesizing 6-(Methoxy-D3)nicotinic acid, and how can its purity be verified?

Answer:

Synthesis typically involves isotopic labeling using deuterated methoxy precursors. For example, deuterated methyl groups (e.g., 2-(Methoxy-d3)phenol derivatives) can be introduced via nucleophilic substitution or esterification reactions under anhydrous conditions . Purification is achieved using recrystallization or column chromatography. Purity verification requires:

- Nuclear Magnetic Resonance (NMR): Confirm deuterium incorporation via absence of proton signals in the methoxy region (δ ~3.8–4.0 ppm for CH₃ vs. absence for CD₃) .

- Mass Spectrometry (MS): Detect molecular ion peaks with a +3 Da shift (e.g., m/z 156 → 159) and isotopic purity >98% .

- High-Performance Liquid Chromatography (HPLC): Compare retention times with non-deuterated analogs to rule out byproducts .

Basic: What analytical techniques are most effective for characterizing isotopic purity in deuterated nicotinic acid derivatives?

Answer:

- Isotopic Ratio Mass Spectrometry (IRMS): Quantifies deuterium enrichment by measuring D/H ratios with precision ±0.1% .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies C-D stretching vibrations (2050–2200 cm⁻¹), absent in non-deuterated analogs .

- Elemental Analysis (EA): Validates deuterium content via deviations in carbon/hydrogen percentages compared to theoretical values .

Advanced: How does the deuterium substitution in the methoxy group influence acid-base equilibria compared to the non-deuterated form?

Answer:

Deuterium isotope effects (KIEs) alter pKa values due to differences in zero-point energy between C-H and C-D bonds. For example:

- Acid Dissociation: The pKa of 6-(Methoxy-D3)nicotinic acid may increase slightly (~0.1–0.3 units) compared to the non-deuterated form, slowing deprotonation kinetics .

- Experimental Validation: Use potentiometric titration with deuterated solvents (e.g., D₂O) to minimize solvent isotope effects. Compare titration curves under identical ionic strengths .

Advanced: In metal chelation studies, how does 6-(Methoxy-D3)nicotinic acid compare to its non-deuterated counterpart in forming stable complexes?

Answer:

Deuterium substitution minimally affects coordination chemistry but may alter thermodynamic stability:

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures of metal chelates (e.g., Cu²⁺ or Fe³⁺ complexes). Deuterated ligands may show marginally higher thermal stability due to stronger C-D bonds .

- Stability Constants: Use UV-Vis spectrophotometry to determine logK values. For example, Ni²⁺ complexes of deuterated nicotinic acid may exhibit ~5% higher stability constants in aqueous media .

Advanced: What challenges arise in tracking the metabolic fate of 6-(Methoxy-D3)nicotinic acid in biological systems?

Answer:

- Isotopic Exchange: Deuterium in the methoxy group may undergo exchange with protons in aqueous environments, complicating tracer studies. Mitigate by using stable, non-labile deuterated positions .

- Analytical Interference: Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish deuterated metabolites from endogenous analogs. Optimize collision energy to avoid fragmentation overlap .

- Biological Incorporation: As a NAD precursor, track incorporation into NAD/NADH pools via enzymatic assays coupled with deuterium NMR .

Basic: What safety precautions are necessary when handling 6-(Methoxy-D3)nicotinic acid?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods for synthesis/purification steps to prevent inhalation of fine particulates .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies in reported reaction kinetics of deuterated nicotinic acid derivatives?

Answer:

- Control Variables: Standardize pH, temperature, and ionic strength across studies. For example, oxidation by peroxomonosulfate shows [H⁺] dependence; use buffered systems (e.g., acetate buffer, pH 2–4) for reproducibility .

- Mechanistic Probes: Employ isotopic labeling (e.g., ¹⁸O in peroxomonosulfate) to distinguish between proton-transfer vs. electron-transfer steps in oxidation pathways .

- Data Reconciliation: Use global kinetic modeling (e.g., COPASI software) to reconcile rate constants from divergent studies by accounting for hidden intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.